N-tert-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide
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Overview
Description
2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is then fluorinated and further functionalized through a series of acetylation and amidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazine core allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
What sets 2-{[(9-FLUORO-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE apart is its unique fluorinated dibenzo-thiazine core, which imparts specific chemical and biological properties not found in the similar compounds listed above
Properties
Molecular Formula |
C25H24FN3O4S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H24FN3O4S/c1-25(2,3)28-24(31)18-9-4-6-10-20(18)27-23(30)15-29-21-13-12-16(26)14-19(21)17-8-5-7-11-22(17)34(29,32)33/h4-14H,15H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
QVKABLMCOSYKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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